Tgf-beta RI kinase inhibitor VII
Description
TGF-beta RI Kinase Inhibitor VII (CAS 666729-57-3) is a cell-permeable, ATP-competitive small-molecule inhibitor targeting the kinase activity of the TGF-beta type I receptor (ALK5). It selectively blocks TGF-beta-mediated Smad2/3 phosphorylation, thereby disrupting downstream signaling pathways involved in fibrosis, cancer metastasis, and epithelial-mesenchymal transition (EMT) . Structurally, it features a pyrazole core substituted with quinoline and pyridyl groups, which confer high specificity for ALK5 over other kinases . Its potency (IC₅₀ values in low nanomolar ranges) and selectivity make it a critical tool for studying TGF-beta signaling in vitro and in vivo .
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[2-(6,7-dimethoxyquinolin-4-yl)oxy-4,5-dimethylphenyl]ethanone |
InChI |
InChI=1S/C21H21NO4/c1-12-8-15(14(3)23)19(9-13(12)2)26-18-6-7-22-17-11-21(25-5)20(24-4)10-16(17)18/h6-11H,1-5H3 |
InChI Key |
AAUXGXRHLYYHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tgf-beta RI kinase inhibitor VII involves several steps. One common method includes the reaction of 6,7-dimethoxy-4-quinoline with 2-chloro-4,5-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Tgf-beta RI kinase inhibitor VII undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline moiety is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various quinoline derivatives with altered functional groups .
Scientific Research Applications
Tgf-beta RI kinase inhibitor VII has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tgf-beta RI kinase inhibitor VII involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Similar TGF-beta RI Kinase Inhibitors
The following table compares key pharmacological and structural properties of TGF-beta RI Kinase Inhibitor VII with other prominent inhibitors in its class:
Key Differentiators
Selectivity :
- Inhibitor VII and ALK5 Inhibitor II exhibit superior selectivity for ALK5 over related kinases (e.g., p38 MAPK), whereas LY2109761’s dual receptor inhibition broadens its therapeutic scope but increases off-target risks .
- A-83-01 and SB-505124 show cross-reactivity with ALK4/7, limiting their use in pathway-specific studies .
Mechanistic Diversity :
- Inhibitor VII and ALK5 Inhibitor II directly compete with ATP binding, while LY2109761 stabilizes inactive receptor conformations, and SB-505124 disrupts receptor dimerization .
Cellular Efficacy :
- Inhibitor VII reduces phospho-SMAD2 levels in pancreatospheres at 1 µM, demonstrating robust cellular activity .
- In contrast, A-83-01 requires lower concentrations (IC₅₀ = 7.5 nM for ALK7) to achieve similar effects in iPSC generation .
Research Findings and Clinical Relevance
- Cancer Metastasis: Inhibitor VII and SD-208 (structurally similar) suppress TGF-beta-driven melanoma bone metastasis by inhibiting Smad and non-Smad pathways .
- Fibrosis : LY2109761 outperforms Inhibitor VII in reducing collagen deposition in liver fibrosis models due to its dual receptor blockade .
- EMT Reversal : A-83-01 and Inhibitor VII are equally effective in reversing EMT in breast cancer cells, but A-83-01’s broader kinase profile may complicate data interpretation .
Limitations and Challenges
- Assay Variability : IC₅₀ values for covalent inhibitors (e.g., ALK5 Inhibitor II) can vary between biochemical (e.g., LanthaScreen) and cellular assays due to time-dependent effects .
- Off-Target Effects : LY2109761’s dual inhibition of TGF-beta RII complicates its use in dissecting ALK5-specific signaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
